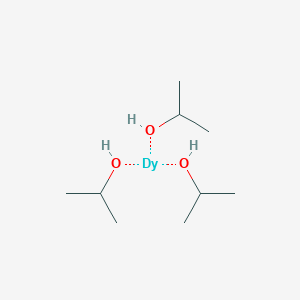
Dysprosium i-propoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium i-propoxide is a chemical compound that consists of dysprosium, a rare-earth element, and isopropoxide groups. Dysprosium is known for its unique magnetic properties and high thermal neutron absorption cross-section, making it valuable in various high-tech applications. This compound is used in the synthesis of dysprosium-containing materials and as a precursor in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dysprosium i-propoxide can be synthesized through the reaction of dysprosium chloride with isopropanol in the presence of a base such as sodium isopropoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows:
DyCl3+3NaOCH(CH3)2→Dy(OCH(CH3)2)3+3NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium i-propoxide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form dysprosium oxide.
Hydrolysis: Reacts with water to form dysprosium hydroxide and isopropanol.
Substitution: Reacts with other alcohols to form different dysprosium alkoxides.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of air or oxygen at elevated temperatures.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Requires the presence of other alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Dysprosium oxide (Dy₂O₃)
Hydrolysis: Dysprosium hydroxide (Dy(OH)₃) and isopropanol
Substitution: Various dysprosium alkoxides depending on the alcohol used
Aplicaciones Científicas De Investigación
Dysprosium i-propoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of dysprosium-containing materials, such as dysprosium oxide nanoparticles, which have applications in catalysis and magnetic materials.
Biology: Investigated for its potential use in biomedical imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, phosphors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of dysprosium i-propoxide involves its ability to undergo various chemical reactions, leading to the formation of dysprosium-containing compounds. These compounds can interact with molecular targets and pathways, depending on their specific applications. For example, in catalysis, dysprosium-containing materials can act as catalysts by providing active sites for chemical reactions. In biomedical applications, dysprosium compounds can enhance imaging contrast by interacting with magnetic fields.
Comparación Con Compuestos Similares
Similar Compounds
- Dysprosium chloride (DyCl₃)
- Dysprosium nitrate (Dy(NO₃)₃)
- Dysprosium oxide (Dy₂O₃)
- Dysprosium acetate (Dy(CH₃COO)₃)
Uniqueness
Dysprosium i-propoxide is unique due to its specific chemical structure, which allows it to be used as a versatile precursor in the synthesis of various dysprosium-containing materials. Its ability to undergo hydrolysis and substitution reactions makes it valuable in different chemical processes. Additionally, its magnetic properties and reactivity with other compounds make it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H24DyO3 |
|---|---|
Peso molecular |
342.78 g/mol |
Nombre IUPAC |
dysprosium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Dy/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clave InChI |
IWDABVYEISORRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


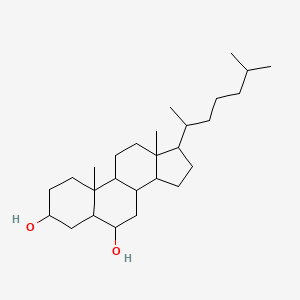
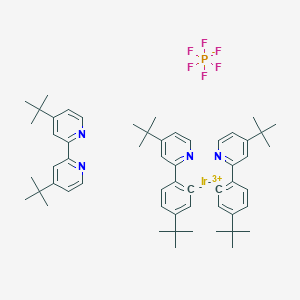
![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
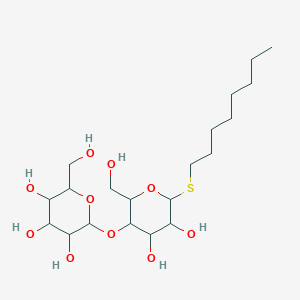
![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)
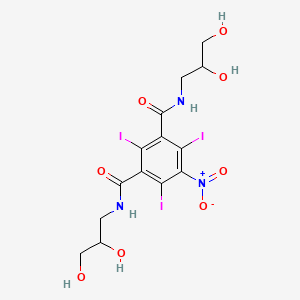
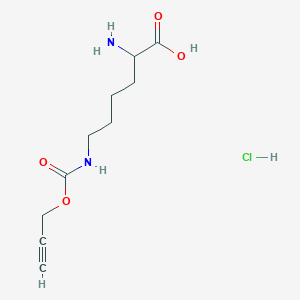
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
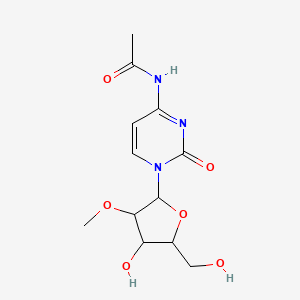
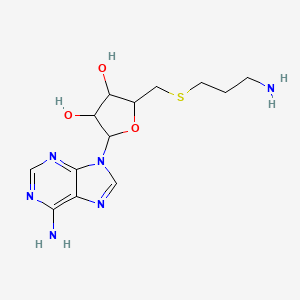
![[7-(9-Bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13395583.png)
![7-[3-[3-Hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B13395588.png)
